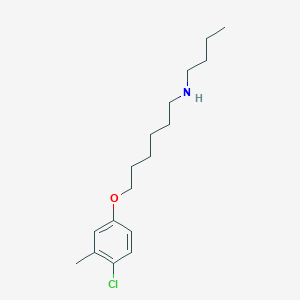![molecular formula C17H17ClN2O4 B3859751 2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B3859751.png)
2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide
描述
2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide is a synthetic organic compound characterized by its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide typically involves a multi-step process. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agricultural chemicals and other industrial products.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may exert its effects through hydrogen bond interactions, electrostatic interactions, and π–π stacking interactions. These interactions can influence various biological pathways and processes .
相似化合物的比较
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds are known for their fungicidal activity.
2-methyl-4-chlorophenoxyacetic acid: This compound is used in the synthesis of nanocomposites and has applications in controlled release systems.
Uniqueness
2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-5-3-4-12(17(15)23-2)10-19-20-16(21)11-24-14-8-6-13(18)7-9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMOBKOFFCNJJU-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-[4-(dimethylamino)phenyl]-1-(3-methyl-4-nitrophenyl)prop-2-en-1-one](/img/structure/B3859692.png)
![[(E)-[5-(hydroxymethyl)-2,4-dimethylphenyl]methylideneamino]urea](/img/structure/B3859695.png)

![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide](/img/structure/B3859706.png)

![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B3859719.png)
![[(Z)-(4-fluorophenyl)methylideneamino] N-(4-methylphenyl)carbamate](/img/structure/B3859725.png)
![ethyl (2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859740.png)
![N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3859742.png)
![[(Z)-(4-bromophenyl)methylideneamino] N-(4-methylphenyl)carbamate](/img/structure/B3859743.png)
![2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B3859746.png)
![[2-ethoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B3859757.png)
![(4E)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3859761.png)
